molecular formula C12H20 B14163760 1,3,5-Dodecatriene CAS No. 72084-21-0

1,3,5-Dodecatriene

Cat. No.: B14163760
CAS No.: 72084-21-0
M. Wt: 164.29 g/mol
InChI Key: YTPLVOOAFADQJP-UHFFFAOYSA-N
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Description

1,3,5-Dodecatriene is an organic compound with the molecular formula C12H20, characterized by a structure of three carbon-carbon double bonds . This triene serves as a valuable intermediate and precursor in various research and industrial synthesis processes. Its structure is a key building block in the production of other complex chemicals; for instance, research into related cyclododecatriene compounds highlights their role as critical intermediates in the synthesis of materials like nylon and macrocyclic fragrance compounds such as musk ketones . Furthermore, patented research indicates that certain dodecatriene derivatives, specifically 1,2-diaza-1,5,9-cyclododecatrienes, have been investigated for their biocidal properties, suggesting potential applications in developing new active agents . As an unsaturated hydrocarbon, it may also be of interest in material science, particularly in studies related to polymer science and the development of hyperelastic materials, given that the rubbery, elastic behavior of polymers is observed above their glass transition temperature . This product is intended for research and laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72084-21-0

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

dodeca-1,3,5-triene

InChI

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12H2,2H3

InChI Key

YTPLVOOAFADQJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC=CC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3,5 Dodecatriene

Stereoselective Synthesis of 1,3,5-Dodecatriene Isomers

The stereochemistry of the double bonds in this compound isomers is crucial as it dictates the molecule's physical and chemical properties. nih.gov Achieving stereoselective synthesis is paramount, and this has been typically pursued through transition-metal-catalyzed cross-coupling reactions or advanced olefination methods. nih.gov

Transition metal catalysis is a cornerstone for the construction of complex molecules, providing efficient pathways for C-C bond formation. mdpi.com Metals like palladium and cobalt are particularly effective in orchestrating the reactions needed to build the 1,3,5-triene system with stereochemical precision. rsc.orgsioc-journal.cn

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation between alkenes and aryl or vinyl halides. nih.gov A sophisticated variant of this, the migratory/Heck sequence, has been developed for the stereoselective synthesis of 1,3-dienes and can be conceptually extended to trienes like this compound. nih.gov This process involves an initial migratory insertion of a palladium catalyst, followed by a Heck-type coupling.

An efficient aryl-to-vinyl 1,4-palladium migration followed by a Heck reaction has been shown to produce 1,3-dienes with high stereoselectivity. nih.gov This methodology avoids the need for pre-functionalized vinyl partners, which are often required in traditional cross-coupling reactions. nih.govnih.gov The key to this transformation is the ability of the palladium catalyst to "walk" along the carbon chain before engaging in the bond-forming Heck reaction. chemrxiv.org For the synthesis of this compound, a similar strategy could be envisioned, potentially involving a tandem migration/coupling sequence to construct the conjugated triene system from simpler precursors. The reaction of an appropriate alkenyl halide with an alkene under palladium catalysis could initiate a migratory insertion, leading to a π-allyl palladium intermediate that ultimately forms the desired triene structure. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Heck-Type Reactions This table illustrates general conditions for related Heck reactions, adaptable for this compound synthesis.

Entry Catalyst Ligand Base Solvent Temperature (°C)
1 Pd(dba)₂ PPh₃ Et₃N MeCN 100
2 Pd(OAc)₂ P(o-tol)₃ K₂CO₃ DMF 120

Data adapted from various palladium-catalyzed reactions. sioc-journal.cncaltech.edu

Cobalt catalysis offers unique pathways involving radical intermediates, which can be harnessed for complex bond formations. nih.gov While often applied to cyclizations, the principles of cobalt-mediated radical reactions can be adapted for intermolecular couplings to construct acyclic systems. rsc.orgosti.gov Cobalt complexes can mediate radical polymerization and other C-C bond-forming reactions through the generation and control of radical species. plos.orgmdpi.com

For the synthesis of this compound, a cobalt-mediated approach could involve the coupling of smaller, unsaturated fragments. For instance, a cobalt(I) species could react with an alkenyl halide to generate an alkenyl radical. This radical could then add to an alkyne or another alkene, propagating a chain that builds the dodecatriene backbone. The stereoselectivity of the resulting double bonds would be influenced by the nature of the cobalt catalyst and the reaction conditions. Cobalt(III)-carbene radical intermediates, for example, have been shown to participate in intramolecular hydrogen atom transfer (HAT) followed by a radical rebound step, a mechanism that could be adapted for stereocontrolled intermolecular additions. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for organic synthesis. ethz.chacs.org It utilizes a photoactive catalyst, typically an iridium or ruthenium complex, that absorbs visible light to initiate single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates under mild conditions. ethz.chmdpi.combeilstein-journals.org

This methodology is well-suited for constructing conjugated systems. For example, a photoredox and nickel dual catalytic system has been developed for the stereodivergent synthesis of functionalized 1,3-dienes. nih.gov This reaction couples terminal alkynes with vinyl triflates and sodium sulfinates, where the stereochemical outcome (E or Z) can be controlled by the choice of ligand on the nickel co-catalyst. nih.gov This principle is directly applicable to the synthesis of this compound isomers, where sequential couplings could assemble the triene system with precise stereocontrol at each step. The process would involve the photocatalyst generating a radical intermediate, which is then captured by a transition metal co-catalyst to perform the desired bond formation. jscimedcentral.com

Table 2: Ligand-Controlled Stereoselectivity in a Dual Photoredox/Nickel Catalyzed Diene Synthesis This table demonstrates a principle that could be applied to control isomerism in this compound synthesis.

Ligand Product Isomer Stereoselectivity (E/Z or Z/E)
None E-isomer >20:1
dppf Z-isomer 1:15

Data derived from a model system for sulfonylalkenylation of terminal alkynes. nih.gov

Achieving enantioselective and diastereoselective control is a central goal in modern synthesis. libguides.comresearchgate.net For an acyclic molecule like this compound, the focus is on diastereoselectivity—specifically, controlling the E/Z geometry of the three double bonds. This can be achieved through various strategies, including substrate control, where the inherent stereochemistry of the starting materials dictates the outcome, or catalyst control, where a chiral catalyst directs the formation of a specific stereoisomer. sci-hub.seacs.org

For instance, the Negishi cross-coupling reaction, which pairs an organozinc reagent with an organohalide under palladium or nickel catalysis, has been used to prepare all four stereoisomers of a dienyl ester with high selectivity. nih.gov This demonstrates that by choosing the correct E or Z geometry of the vinyl halide and the vinyl-organometallic coupling partners, one can construct diene systems with complete stereochemical control. nih.gov This logic can be extended to a stepwise synthesis of this compound, where each double bond is installed sequentially using stereodefined building blocks. Enantioselective synthesis, while more relevant for molecules with chiral centers, can also play a role if chiral catalysts are used to influence the facial selectivity of addition to prochiral substrates, which can be a key step in building up the carbon backbone before the triene is fully formed. caltech.edursc.orgsioc-journal.cn

Stereodivergent synthesis represents a highly advanced and efficient approach, enabling access to multiple stereoisomers of a product from a single set of starting materials simply by changing the catalyst or reaction conditions. nih.govresearchgate.net The primary challenge in applying this to this compound lies in developing a catalytic system that can selectively and predictably generate any of the desired (E/E/E, E/E/Z, E/Z/E, etc.) isomers.

A dual-catalysis approach, such as the photoredox/nickel system mentioned previously, is a promising strategy. nih.gov The challenge is finding a single set of precursors for this compound that, under different ligand- or catalyst-controlled conditions, can be coupled to give different stereoisomers. This requires the energy barriers for the formation of the different isomers to be closely matched, allowing a catalyst to effectively select one pathway over the others. nih.govnih.gov For a three-double-bond system, this is exponentially more complex than for a simple alkene or diene, as controlling three separate stereocenters simultaneously or sequentially with a single catalytic system is a formidable synthetic hurdle. researchgate.net

Transition Metal-Catalyzed Approaches

Novel Approaches in Carbon-Carbon Bond Formation for Dodecatriene Scaffolds

The construction of the C12 backbone of dodecatriene isomers relies on innovative carbon-carbon bond-forming reactions. Transition metal catalysis has been instrumental in developing atom-economical and selective methods. These approaches often utilize readily available starting materials to assemble the complex conjugated scaffold.

One of the most direct strategies involves the catalytic oligomerization or cross-coupling of smaller unsaturated molecules. For instance, researchers at Tokyo University of Agriculture and Technology (TUAT) have developed a novel synthetic route to conjugated trienes by reacting 1-substituted 1,3-butadienes with substituted acetylenes. eurekalert.org This reaction is facilitated by a specialized Ruthenium catalyst that precisely orchestrates the coupling, representing a formal syn-addition of a terminal C-H bond in the butadiene to the alkyne. eurekalert.org This one-pot approach operates under mild conditions and provides a straightforward pathway to conjugated triene structures from inexpensive reagents. eurekalert.org

Nickel-catalyzed reactions also offer powerful tools for building dodecatriene-like structures. Kambe and colleagues demonstrated the use of 1,3-butadiene (B125203) as an additive in the nickel-catalyzed coupling of alkyl halides with alkylmagnesium chloride nucleophiles. illinois.edu The presence of 1,3-butadiene is key to stabilizing the active Ni(0) catalyst, enabling the coupling of substrates that contain β-hydrogens, a common challenge in cross-coupling chemistry. illinois.edu While not forming the triene directly, this methodology is fundamental for creating the saturated carbon chain that can be later functionalized.

Palladium catalysis has enabled highly stereoselective syntheses of 1,3,5-trienes through an efficient 1,4-palladium migration/Heck sequence. rsc.org This method provides a sophisticated level of control over the geometry of the resulting double bonds, which is critical for the properties of the final conjugated system. rsc.org Such catalytic innovations, which bypass the need for pre-activated organometallic reagents, are at the forefront of modern organic synthesis. eurekalert.org

Table 1: Catalytic Systems for Dodecatriene Scaffold Formation

Catalytic SystemReactantsProduct Type
Ruthenium Catalyst1-Substituted 1,3-Butadienes and Substituted AcetylenesConjugated Trienes eurekalert.org
Nickel(II) Chloride / dppf / 1,3-ButadieneAlkyl Halides and Alkylmagnesium ReagentsAlkyl-Alkyl Coupled Products illinois.edu
Palladium Catalyst(Not specified)Trisubstituted 1,3,5-Trienes rsc.org

Chemo- and Regioselective Synthesis of this compound Precursors

Achieving chemo- and regioselectivity is paramount when constructing precursors to complex molecules like this compound. This involves designing multi-step reaction sequences where each step selectively targets a specific functional group or position, allowing the molecule to be built up with precision.

A powerful strategy for the controlled synthesis of conjugated polyenes involves the sequential application of classic condensation reactions. Nagorny and colleagues have developed a methodology that begins with a Julia–Kocienski condensation between sulfonylphosphonates and various aldehydes. acs.org This step is highly chemoselective, yielding (E)-allylic phosphonates with good selectivity. acs.org These allylic phosphonates are stable intermediates that serve as ideal precursors for the next stage.

The subsequent step employs a Horner–Wadsworth–Emmons (HWE) condensation. The (E)-allylic phosphonate (B1237965) intermediate reacts with another aldehyde to extend the carbon chain and form a new double bond, ultimately leading to unsymmetrical trans-dienes, trienes, and tetraenes. acs.org This sequential approach allows for the methodical construction of the conjugated system, where the choice of aldehydes in each step dictates the final structure of the polyene. This method was successfully utilized for the concise synthesis of β-parinaric acid, a naturally occurring conjugated tetraene. acs.org Such a stepwise process ensures high regioselectivity in the placement of double bonds, a critical factor in synthesizing a specific isomer like this compound.

Table 2: Sequential Condensation for Conjugated Triene Precursors

StepReaction NameReagentsIntermediate/ProductKey Selectivity
1Julia–Kocienski CondensationSulfonylphosphonate + Aldehyde(E)-Allylic Phosphonate acs.orgChemoselective formation of an allylic phosphonate with E-geometry. acs.org
2Horner–Wadsworth–Emmons (HWE) Condensation(E)-Allylic Phosphonate + AldehydeUnsaturated Conjugated Triene acs.orgRegioselective extension of the conjugated system. acs.org

Reactivity Profiles and Mechanistic Investigations of 1,3,5 Dodecatriene

Pericyclic Reactions of 1,3,5-Dodecatriene

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For this compound, the most relevant of these are Diels-Alder cycloadditions and ene reactions.

Diels-Alder Cycloadditions: Theoretical and Applied Aspects

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wisc.edu In the case of this compound, the conjugated triene system offers multiple potential diene units for this reaction. The reaction is thermally allowed and is a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol. wikipedia.org

The rate and efficiency of a Diels-Alder reaction are governed by the electronic properties of both the diene and the dienophile. organic-chemistry.org Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. This is explained by frontier molecular orbital (FMO) theory, where the primary interaction is between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org

For this compound, the presence of alkyl groups can be considered weakly electron-donating, making it a suitable diene for reaction with dienophiles bearing electron-withdrawing groups (EWGs) such as cyano, carbonyl, or nitro groups. libretexts.org The reactivity can be enhanced by the presence of stronger electron-donating groups on the dodecatriene backbone. Conversely, in an "inverse-electron-demand" Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org

Table 1: General Effect of Substituents on Diels-Alder Reactivity

Substituent on DieneSubstituent on DienophileReaction Type
Electron-DonatingElectron-WithdrawingNormal Demand
Electron-WithdrawingElectron-DonatingInverse Demand

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. The stereochemistry of the dienophile is retained in the product; a cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring, while a trans-dienophile will result in a trans-substituted product. rsc.org

When both the diene and dienophile are unsymmetrical, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. unizin.org The regiochemical outcome can often be predicted by considering the electronic effects of the substituents on both the diene and the dienophile. researchgate.net For a 1-substituted diene, the "ortho" and "para" products are generally favored over the "meta" product. unizin.org In the context of this compound, the position of any substituents along its chain would dictate the preferred orientation of the dienophile during the cycloaddition.

Table 2: Predicted Regioselectivity in Diels-Alder Reactions of Substituted Dienes

Diene SubstitutionMajor Product(s)
1-Substituted"Ortho" and "Para"
2-Substituted"Para"

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is favored at higher temperatures. libretexts.org This reaction involves the fragmentation of a cyclohexene ring into a conjugated diene and a dienophile. The stability of the resulting products can be a significant driving force for this process. nih.gov For adducts formed from this compound, a retro-Diels-Alder reaction would regenerate the triene and the dienophile. This process can be synthetically useful for the generation of transient or reactive dienes and dienophiles. libretexts.org

Ene Reactions and Carbocyclizations of Dodecatrienes

The ene reaction is another pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). libretexts.org In the context of this compound, intramolecular ene reactions could potentially lead to the formation of cyclic structures. These reactions are often promoted by heat or Lewis acids and can be highly regio- and stereoselective. libretexts.orgwikipedia.org

Carbocyclization, the formation of a carbocyclic ring from an acyclic precursor, is a fundamental transformation in organic synthesis. For a molecule like this compound, with its multiple unsaturated centers, various modes of cyclization are conceivable, potentially leading to a diverse array of cyclic and polycyclic products. Such reactions can be initiated by heat, light, or catalysts. ebsco.com

Polymerization and Oligomerization of this compound and Related Trienes

Conjugated trienes, such as this compound, can undergo polymerization and oligomerization through various mechanisms, including cationic, anionic, and coordination polymerization. The resulting polymers can have unique microstructures and properties depending on the polymerization method and conditions.

Cationic polymerization is initiated by a cationic species and is suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocationic propagating center. ebsco.com The reaction proceeds via the addition of monomer units to the growing cationic chain end. ebsco.com

Anionic polymerization, initiated by an anion, is effective for monomers with electron-withdrawing groups that can stabilize the anionic propagating species. nih.gov Conjugated systems, like that in this compound, can also undergo anionic polymerization due to the stabilization of the resulting carbanion through resonance. masterorganicchemistry.com

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum cocatalysts, are widely used for the stereospecific polymerization of α-olefins. acs.org These catalysts can also be employed for the polymerization of conjugated dienes and trienes, potentially leading to polymers with controlled stereochemistry (e.g., isotactic or syndiotactic). uni-konstanz.de

Oligomerization, the formation of short-chain polymers, of alkenes and dienes is often catalyzed by transition metal complexes. libretexts.org These reactions can be highly selective, yielding specific linear or cyclic oligomers. For this compound, transition metal-catalyzed oligomerization could lead to a variety of dimeric, trimeric, and higher-order structures with potential applications in fine chemicals and materials science. nih.gov

Table 3: Overview of Polymerization Methods for Conjugated Trienes

Polymerization MethodInitiator/CatalystKey Features
CationicProtic or Lewis AcidsFavored by electron-donating groups on monomer
AnionicOrganometallic compounds (e.g., BuLi)Favored by electron-withdrawing groups or conjugation
Ziegler-NattaTransition metal halides and organoaluminum compoundsCan produce stereoregular polymers
Transition Metal Catalyzed OligomerizationVarious transition metal complexesCan produce specific, low molecular weight oligomers

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. While specific studies on the controlled radical polymerization of this compound are not extensively documented, the principles of CRP can be applied to conjugated trienes. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly relevant.

In a typical RAFT process involving a conjugated triene monomer, a chain transfer agent (CTA) is employed to mediate the polymerization. The process involves a series of equilibria that allow for the controlled growth of polymer chains. The general mechanism involves initiation, reversible chain transfer, reinitiation, and equilibration between active and dormant chains. This controlled process leads to polymers with a narrow molecular weight distribution.

Research on the radical polymerization of related bio-based cyclic conjugated dienes has shown that while homopolymerization can be slow, copolymerization with other vinyl monomers like methyl acrylate (B77674) (MA), acrylonitrile (B1666552) (AN), methyl methacrylate (B99206) (MMA), and styrene (B11656) (St) proceeds effectively. nih.gov This suggests that this compound could potentially be copolymerized in a controlled manner to incorporate its structural features into a range of polymers. For instance, RAFT copolymerization of terpenoid-derived dienes with various comonomers has been successfully achieved, yielding copolymers with controlled molecular weights. nih.gov

Table 1: Key Aspects of Controlled Radical Polymerization of Conjugated Trienes

FeatureDescription
Controlling Agent A chain transfer agent (e.g., a trithiocarbonate (B1256668) in RAFT) that reversibly deactivates propagating radicals.
Monomer Reactivity Conjugated trienes can exhibit complex reactivity due to multiple double bonds, potentially leading to cross-linking.
Copolymerization A viable strategy to incorporate conjugated trienes into polymers with desirable properties.
Polymer Structure CRP allows for the synthesis of well-defined block copolymers, gradient copolymers, and other architectures.

Cyclo-oligomerization (e.g., for related cyclododecatrienes)

While cyclo-oligomerization is a well-known reaction for simple dienes like butadiene to form cyclododecatriene, the direct cyclo-oligomerization of linear this compound is less common. However, related transition metal-catalyzed cyclization reactions of conjugated systems are of significant interest.

For instance, rhodium(I)-catalyzed intramolecular carbocyclization of allene-ynones has been developed to prepare 3-vinyl-2-alkylidene-3-cyclohexen-1-ones, which are cross-conjugated trienes embedded in a cyclic system. pitt.edu This highlights the potential for transition metals to mediate complex cyclization cascades involving conjugated systems.

Electrophilic and Nucleophilic Additions to Conjugated Trienes

The extended π-system of conjugated trienes like this compound dictates their reactivity towards electrophiles and nucleophiles. Additions to these systems can occur at multiple positions, leading to a variety of products.

Electrophilic Addition:

Electrophilic addition to a conjugated triene is initiated by the attack of an electrophile on one of the double bonds. This generates a resonance-stabilized carbocation, where the positive charge is delocalized across multiple carbon atoms. Subsequent attack by a nucleophile can occur at any of the electron-deficient carbons. For a 1,3,5-triene, this can lead to 1,2-, 1,4-, or 1,6-addition products.

The regioselectivity of the initial electrophilic attack is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. libretexts.org The distribution of the final products (e.g., 1,2- vs. 1,4- vs. 1,6-adducts) is often dependent on reaction conditions such as temperature. chemistrysteps.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. This is often the 1,2-adduct due to the proximity of the nucleophile to the initially formed carbocation. chemistrysteps.com

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product. The 1,4- and 1,6-adducts are often more stable due to the formation of an internal, more substituted double bond. chemistrysteps.com

Nucleophilic Addition:

Nucleophilic addition to simple, unactivated trienes is uncommon due to the electron-rich nature of the double bonds. However, if the triene system is conjugated with an electron-withdrawing group (e.g., a carbonyl group), it becomes susceptible to nucleophilic attack. This is known as conjugate addition or Michael addition. wikipedia.orglumenlearning.com

In such an activated system, the nucleophile adds to the terminus of the conjugated system (the β, δ, or ζ position relative to the electron-withdrawing group), and the resulting negative charge is delocalized onto the electronegative atom of the withdrawing group. libretexts.org Protonation then yields the final product. wikipedia.org

Table 2: Comparison of Electrophilic and Nucleophilic Addition to Conjugated Trienes

Reaction TypeKey Features
Electrophilic Addition - Proceeds via a resonance-stabilized carbocation. - Can yield 1,2-, 1,4-, and 1,6-addition products. - Product distribution can be controlled by temperature (kinetic vs. thermodynamic control).
Nucleophilic Addition - Requires an electron-withdrawing group conjugated to the triene system. - Involves the formation of a resonance-stabilized enolate or similar anion. - Leads to conjugate addition products.

Transition Metal-Mediated Transformations

Transition metals can interact with the π-system of conjugated trienes in various ways, leading to a diverse range of chemical transformations. wikipedia.org These reactions are central to many catalytic processes.

One important class of reactions involves the formation of transition metal-alkene complexes. wikipedia.org In these complexes, the triene can coordinate to the metal center through one or more of its double bonds. This coordination can activate the triene towards further reactions.

An example of a specific transformation is the palladium-catalyzed 1,4-migration/Heck sequence, which has been used for the stereoselective synthesis of trisubstituted 1,3,5-trienes. rsc.org This reaction demonstrates the ability of a transition metal to facilitate isomerization and subsequent carbon-carbon bond formation in a conjugated system.

Furthermore, transition metal catalysts are employed in various cycloaddition reactions involving conjugated systems. acs.org For example, rhodium and palladium catalysts are known to promote [2+2+2] and other cycloadditions that can construct complex cyclic structures from simple unsaturated precursors.

Table 3: Examples of Transition Metal-Mediated Transformations of Conjugated Systems

TransformationMetal CatalystDescription
1,4-Migration/Heck Sequence PalladiumStereoselective synthesis of substituted 1,3,5-trienes. rsc.org
Dimerization of Allenes Rhodium, PalladiumSynthesis of cross-conjugated trienes. nih.gov
Cycloaddition Reactions Various (e.g., Rh, Pd, Ni)Construction of cyclic and polycyclic structures. acs.org
Carbocyclization Rhodium(I)Intramolecular formation of cyclic conjugated trienes from acyclic precursors. pitt.edu

Advanced Spectroscopic Characterization of 1,3,5 Dodecatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals in 1,3,5-dodecatriene.

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct regions corresponding to the olefinic protons of the conjugated system and the aliphatic protons of the hexyl tail. The olefinic protons typically resonate in the downfield region (δ 5.0-6.5 ppm) due to the deshielding effect of the π-electron system. The complex splitting patterns in this region, arising from both geminal and vicinal couplings, are crucial for determining the stereochemistry (E/Z) of the double bonds. The aliphatic protons appear in the upfield region (δ 0.8-2.2 ppm).

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The sp² hybridized carbons of the triene system are observed in the downfield region (typically δ 110-140 ppm), while the sp³ hybridized carbons of the alkyl chain appear upfield (δ 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3E,5E)-1,3,5-Dodecatriene Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
15.15 (dd)117.5
26.25 (dt)136.0
35.70 (dd)131.2
46.05 (m)130.5
55.80 (m)132.8
66.40 (dt)129.0
72.10 (q)35.3
81.40 (m)31.5
91.30 (m)29.0
101.28 (m)29.2
111.35 (m)22.6
120.90 (t)14.1

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, allowing for the tracing of the entire carbon chain from the terminal methyl group (C-12) through the aliphatic chain to the protons of the conjugated triene system (C-6 to C-1).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. researchgate.net This spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at δ ~0.90 ppm is attached to the carbon at δ ~14.1 ppm (C-12).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.net It is crucial for connecting different spin systems. For example, HMBC would show a correlation from the protons on C-7 to the carbons C-5 and C-6, unequivocally linking the alkyl chain to the conjugated triene system.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system. This can be particularly useful for identifying all the protons belonging to the aliphatic chain in a single cross-peak analysis.

The single bonds within the 1,3,5-triene moiety (C2-C3 and C4-C5) allow for rotational isomerism, leading to different spatial arrangements (conformations).

Advanced NMR methods can probe the dominant conformation in solution. Analysis of vicinal ¹H-¹H coupling constants (³JHH) across the single bonds of the triene can provide information about the dihedral angles, based on the Karplus relationship. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, even if they are not directly bonded. NOESY correlations (or lack thereof) between protons across the single bonds can help distinguish between s-trans and s-gauche conformations.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation pattern. For this compound (C₁₂H₂₀), the exact mass is 164.1565 u. nih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z ratio of 164. The fragmentation of the molecular ion is influenced by the conjugated π-system and the alkyl chain. Common fragmentation pathways for long-chain alkenes include allylic cleavage, which is particularly favored in this molecule due to the stability of the resulting allylic cations. The fragmentation pattern can also involve complex rearrangements and cyclizations, which are characteristic of conjugated polyenes. Data available for (3E,5E)-1,3,5-dodecatriene shows prominent peaks at m/z 79, 80, and 77, suggesting the formation of stable cyclic fragment ions. nih.gov

Table 2: Key Mass Spectrometry Data for (3E,5E)-1,3,5-Dodecatriene

FeatureValueSignificance
Molecular FormulaC₁₂H₂₀Confirmed by High-Resolution MS
Molecular Weight164.29 g/mol Corresponds to the M⁺ peak
Key Fragments (m/z)79, 80, 77Indicates stable cyclic fragment ions

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its structural features. Key expected peaks include C-H stretching vibrations for sp² carbons (above 3000 cm⁻¹) and sp³ carbons (below 3000 cm⁻¹). The C=C stretching vibrations of the conjugated triene system would appear in the 1600-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) in the 700-1000 cm⁻¹ region can provide information about the substitution pattern of the double bonds.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, the C=C stretching modes of the conjugated system are expected to produce very strong signals in the Raman spectrum, often more intense than in the IR spectrum. This makes Raman an excellent complementary technique for characterizing the polyene backbone.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
=C-H Stretch (sp²)3100-3000IR, Raman
-C-H Stretch (sp³)3000-2850IR, Raman
C=C Stretch (Conjugated)1650-1600IR, Raman (Strong)
-CH₂- Bend (Scissoring)~1465IR
=C-H Bend (Out-of-plane)1000-700IR

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Assessment

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The wavelength of maximum absorption (λmax) is a direct indicator of the extent of conjugation.

As the length of a conjugated polyene system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of longer wavelengths of light (a bathochromic or red shift). For comparison, 1,3-butadiene (B125203) (two conjugated double bonds) has a λmax of 217 nm, while 1,3,5-hexatriene (three conjugated double bonds) has a λmax of approximately 258 nm. libretexts.org Since this compound also contains a conjugated triene system, its λmax is expected to be in a similar range, likely slightly shifted by the electronic effects of the alkyl substituent. This measurement confirms the presence and extent of the conjugated π-electron system. libretexts.orgdocbrown.info

Computational and Theoretical Investigations of 1,3,5 Dodecatriene

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system uniquely determines its properties. wikipedia.orgnumberanalytics.com DFT calculations offer a balance between accuracy and computational cost, making them a valuable tool for studying organic molecules. wikipedia.orgnumberanalytics.com

Geometry optimization is a fundamental application of DFT, aiming to find the lowest energy arrangement of atoms in a molecule. iclr.ccarxiv.org For a flexible molecule like 1,3,5-dodecatriene, with its long carbon chain and multiple rotatable bonds, a vast number of conformations can exist. Computational methods, including DFT, are employed to explore this complex potential energy surface and identify stable conformers. arxiv.orgajol.info

The process often begins with a conformational search using less computationally expensive methods to generate a set of possible structures. These structures are then subjected to geometry optimization at a higher level of theory, such as DFT, to refine their geometries and determine their relative energies. arxiv.orgcam.ac.uk Different DFT functionals, like B3LYP and M06-2X, can be utilized for these optimizations, and the choice of functional can influence the accuracy of the results. cam.ac.uk For instance, studies have shown that B3LYP optimized geometries can provide very accurate results, especially when combined with specific functionals for calculating NMR shifts and conformer energies. cam.ac.uk

Table 1: Comparison of DFT Functionals in Geometry Optimization

FunctionalKey FeaturesApplication in Conformational Analysis
B3LYP A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. cam.ac.ukOften used for geometry optimizations, providing a good balance of accuracy and computational cost. cam.ac.uk
M06-2X A high-nonlocality functional with a good performance for non-covalent interactions. cam.ac.ukParticularly useful for calculating accurate conformer energies. cam.ac.uk
PBE A generalized gradient approximation (GGA) functional. rsc.orgUsed in solid-state calculations and for optimizing atomic positions in crystals. rsc.org

Energetic Profiles of Reactions and Transition States

DFT is instrumental in elucidating the mechanisms of chemical reactions by calculating the energetic profiles of reaction pathways. columbia.edunih.gov This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.comresearchgate.netchemguide.co.uk A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. chemguide.co.uk

For example, in a hypothetical electrophilic addition of HBr to this compound, DFT calculations could map out the potential energy surface for the formation of different carbocation intermediates and the subsequent nucleophilic attack by the bromide ion. This would help in predicting the regioselectivity and stereoselectivity of the reaction. The energetic profile would show the relative stabilities of the possible intermediates and the energy barriers for their formation and subsequent reactions.

Table 2: Key Energetic Parameters from DFT Calculations

ParameterDescriptionSignificance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. chemguide.co.ukDetermines the rate of the reaction; a lower Ea corresponds to a faster reaction.
Reaction Energy (ΔE) The difference in energy between the products and reactants. chemguide.co.ukIndicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy).
Transition State (TS) The highest energy structure along the reaction pathway. chemguide.co.ukIts geometry provides insight into the mechanism of bond making and breaking. researchgate.net
Intermediate A metastable species that exists in a local energy minimum along the reaction pathway. chemguide.co.ukIts stability can influence the overall course of the reaction.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules. researchgate.netajol.infomdpi.com By calculating properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), a theoretical spectrum can be generated and compared with experimental data for structure verification. researchgate.netajol.infoarxiv.org

For this compound, DFT could predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the molecule. ajol.info The calculated shifts for the vinylic protons and carbons of the conjugated system would be particularly informative. Similarly, the vibrational frequencies corresponding to the C=C and C-H stretching and bending modes of the triene and the alkyl chain can be calculated and compared with experimental IR and Raman spectra. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the λ_max in the UV-Vis spectrum, which is characteristic of the conjugated π-system. arxiv.org The accuracy of these predictions is often improved by using appropriate functionals and basis sets. researchgate.netajol.info

Table 3: Spectroscopic Parameters Predictable by DFT

Spectroscopic TechniquePredicted ParametersInformation Gained from this compound
NMR Spectroscopy Chemical shifts (δ), spin-spin coupling constants (J) ajol.infoElucidation of the connectivity and stereochemistry of the molecule.
Infrared (IR) & Raman Spectroscopy Vibrational frequencies, intensities mdpi.comIdentification of functional groups (C=C, C-H) and conformational details.
UV-Vis Spectroscopy Electronic transition energies (λ_max), oscillator strengths arxiv.orgCharacterization of the conjugated π-electron system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations are particularly well-suited for exploring the conformational flexibility of molecules like this compound. biorxiv.orgwustl.edunih.gov The simulations can reveal the dynamic transitions between different conformational states and the timescales on which these transitions occur. wustl.edunih.gov By analyzing the trajectory, one can identify the preferred conformations and the pathways for conformational changes. biorxiv.org

For this compound, an MD simulation would show the constant motion of the alkyl chain and the rotations around the C-C single bonds. ucl.ac.uknih.gov The simulation could quantify the flexibility of different parts of the molecule, for example, by calculating the root-mean-square fluctuations (RMSF) of atomic positions. Furthermore, by using advanced sampling techniques within the MD framework, it is possible to calculate the free energy barriers associated with rotations around specific bonds, providing quantitative information on the energy required to interconvert between different conformers. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. utoronto.cajlu.edu.cnresearchgate.net MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions and their impact on the solute's conformation and dynamics. semanticscholar.orgnih.gov

An MD simulation of this compound in a specific solvent, such as water or a nonpolar organic solvent, would reveal how the solvent molecules arrange themselves around the solute. researchgate.net For a nonpolar molecule like this compound in a polar solvent like water, the hydrophobic effect would be a dominant factor, leading to specific structuring of the water molecules around the hydrocarbon chain. In a nonpolar solvent, weaker van der Waals interactions would govern the intermolecular forces. researchgate.net The simulation can also be used to study the aggregation behavior of this compound molecules in solution, providing insights into intermolecular interactions between solute molecules themselves. jlu.edu.cn

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical calculations have become indispensable tools for investigating the intricate details of chemical reactions at a molecular level. rsc.org These computational methods allow researchers to model reaction pathways, characterize transient intermediates, and determine the energetics of transition states that are often difficult or impossible to observe experimentally. For conjugated polyenes like this compound, these approaches provide profound insights into their reactivity, particularly in complex processes such as isomerizations, cycloadditions, and rearrangements. 182.160.97

Theoretical studies on the reactivity of dienes and polyenes have been particularly focused on pericyclic reactions. 182.160.97 Quantum chemical methods are highly effective for interpreting and rationalizing experimental outcomes in this area. 182.160.97 For instance, Density Functional Theory (DFT) is a widely used method for studying the mechanisms of reactions involving polyenes. It has been employed to investigate the stereoselectivity of electrocyclic reactions in conjugated polyenes, providing quantitative descriptions that help deepen the understanding of frontier orbital theory and the principle of molecular orbital symmetry conservation. pku.edu.cn

In a study on the platinum-promoted polycyclization of various polyenes, quantum chemical computations were used to map the reaction coordinates. nih.gov These calculations revealed the relative energies of stationary points and predicted the formation of intermediates, such as a single-ring intermediate in the cyclization of a triene, before subsequent ring formations. nih.gov The energy barriers calculated for these steps help to explain the reaction kinetics and product distributions observed experimentally. nih.gov

Similarly, detailed mechanistic studies on the trimerization of butadiene to form 1,5,9-cyclododecatriene (B1592173), an isomer of this compound, have benefited from quantum chemical analysis. acs.org In a related process, the oxidation of 1,5,9-cyclododecatriene with nitrous oxide (N₂O), DFT calculations using the TPSS functional were employed to optimize the transition states for the cycloaddition of N₂O to the double bonds. acs.org This level of analysis helps to understand how the reaction is initiated and why certain isomers might be more reactive than others. acs.orgacs.org

The table below summarizes various quantum chemical methods and their applications in the study of polyene reactions.

Computational Method Application / Type of Information Obtained Example Context
Density Functional Theory (DFT) Calculation of reaction energies, activation barriers, and geometries of transition states and intermediates. researchgate.netresearchgate.netInvestigating the mechanism of cycloaddition reactions acs.orgacs.org and the stereoselectivity of electrocyclic reactions. pku.edu.cn
Time-Dependent DFT (TD-DFT) Calculation of excited-state properties, such as UV-Vis absorption spectra, to identify species formed during a reaction.Characterizing reactive intermediates in photochemical reactions of polyenes.
Coupled Cluster (e.g., CCSD(T)) High-accuracy single-point energy calculations for refining energies obtained from other methods like DFT. acs.orgProviding a "gold standard" benchmark for reaction enthalpies and activation energies. acs.org
Møller–Plesset Perturbation Theory (e.g., MP2) A method that includes electron correlation, often used for geometry optimization and energy calculations. acs.orgDetermining the relative stability of different isomers or conformers of polyenes and their reaction products. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in large systems, like enzymes, by treating the reactive center with quantum mechanics and the surroundings with molecular mechanics. rsc.orgElucidating the mechanism of enzyme-catalyzed reactions involving a polyene substrate. rsc.org

These computational tools allow for the systematic exploration of reaction mechanisms. Researchers can model the step-by-step transformation from reactants to products, identifying the lowest energy path. This includes the nucleophilic substitution and subsequent acetylene-allene rearrangement and cyclization steps in certain reactions. researchgate.net By elucidating these complex pathways, quantum chemistry contributes significantly to a deeper understanding of the chemical behavior of this compound and related polyenes.

Machine Learning and Chemoinformatics in Dodecatriene Research

The fields of chemoinformatics and machine learning (ML) are transforming chemical research by leveraging computational power to analyze vast datasets and predict molecular properties and behaviors. hilarispublisher.comyoutube.com For a compound like this compound, these technologies offer powerful tools for accelerating discovery and deepening understanding without relying solely on traditional, time-consuming experimental methods. nih.gov

Chemoinformatics provides the foundational infrastructure for this data-driven approach. researchgate.net It involves the design, creation, management, and analysis of chemical information databases. researchgate.net These databases store comprehensive information on chemical structures, properties, and biological activities. hilarispublisher.com For dodecatriene research, chemoinformatics tools enable:

Database Management: Storing and retrieving data on this compound and related conjugated polyenes, including their isomers, spectral data, and reaction products.

Molecular Modeling: Generating and visualizing 2D and 3D structures of dodecatriene isomers, which is essential for understanding their spatial arrangement and potential interactions with other molecules. hilarispublisher.com

Structure-Property Relationship Analysis: Employing techniques like Quantitative Structure-Activity Relationship (QSAR) to correlate the chemical structure of polyenes with their physical or biological properties. hilarispublisher.com

Virtual Screening: Computationally screening large libraries of virtual compounds against a biological target to identify potential new drug candidates, a process that could be applied to derivatives of dodecatriene. hilarispublisher.com

Machine learning builds upon chemoinformatics by using algorithms to learn from existing data and make predictions about new, unseen compounds. nih.gov In the context of conjugated systems like this compound, ML models can be trained to predict a wide range of characteristics. A recent study demonstrated the use of ML to design and test conjugated organic chromophores, predicting their light absorption and emission maxima. nih.gov In that work, models like the Extreme Gradient Boosting Regressor and Random Forest Regressor were successfully used for these predictions. nih.gov This approach allows for the high-throughput design of molecules with desired optical properties, bypassing trial-and-error experiments. nih.gov

The table below outlines some machine learning models and chemoinformatics tools relevant to research on conjugated polyenes.

Technique/Tool Function Application in Dodecatriene Research
Random Forest (ML) An ensemble learning method used for classification and regression tasks. nih.govPredicting emission maxima nih.gov or biological activity of dodecatriene derivatives.
Extreme Gradient Boosting (ML) An efficient and scalable implementation of gradient boosting used for predictive modeling. nih.govPredicting absorption maxima of conjugated systems like this compound. nih.gov
QSAR (Chemoinformatics) A modeling technique that relates the quantitative chemical structure to a specific property or activity. hilarispublisher.comDeveloping models to predict the antioxidant properties or toxicity of various dodecatriene isomers based on their structural features.
Chemical Databases (Chemoinformatics) Organized collections of chemical information (e.g., PubChem, ChemSpider). hilarispublisher.comAccessing known properties, spectra, and safety information for this compound and its isomers. nih.gov
Molecular Docking (Chemoinformatics) A method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Simulating how dodecatriene-based molecules might bind to the active site of an enzyme or a receptor.

Furthermore, ML is being applied to develop models that predict pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). youtube.com Such models could be used to assess the potential of dodecatriene derivatives as drug candidates or to understand their environmental fate. By integrating chemoinformatics databases with predictive ML models, researchers can efficiently screen, prioritize, and design new molecules based on this compound with tailored properties for various applications. hilarispublisher.com

Natural Occurrence and Biosynthetic Pathways of Dodecatriene Derivatives

Identification and Isolation from Natural Sources

Dodecatriene derivatives are among the volatile organic compounds (VOCs) that plants release. researchgate.net These compounds are a component of the plant's secondary metabolism and are involved in various ecological interactions. researchgate.netmdpi.com

One notable example is (E)-β-farnesene, a sesquiterpene that functions as a critical semiochemical. annualreviews.organnualreviews.org It is released by plants, such as Vicia faba (broad bean), potato (Solanum tuberosum), and turnip (Brassica rapa), often in response to herbivory by insects like aphids. annualreviews.org This release serves as a defense mechanism to attract predators of the herbivores. annualreviews.orgnih.gov For instance, the emission of (E)-β-farnesene can be detected from the first day of aphid infestation and increases over time. annualreviews.org Some plants, like certain orchids and Pyrethrum flowers, mimic aphid alarm pheromones, including (E)-β-farnesene, to attract pollinators or as a defensive strategy. annualreviews.org Other dodecatriene derivatives, such as (Z,E)-1,3,6,10-dodecatetraene, 3,7,11-trimethyl- and (E)-1,6,10-dodecatriene, 7,11-dimethyl-3-methylene-, have been identified in the volatile profiles of plants like Phyla scaberrima. jppres.com

Table 1: Examples of Dodecatriene Derivatives in Plants

Compound Name Plant Source(s) Role
(E)-β-farnesene Vicia faba, Solanum tuberosum, Brassica rapa Defense against herbivores, attraction of predators
(Z,E)-1,3,6,10-Dodecatetraene, 3,7,11-trimethyl- Phyla scaberrima Volatile metabolite

Dodecatriene derivatives are widely utilized by insects as pheromones for chemical communication, particularly as sex attractants.

(E)-β-farnesene is a well-documented alarm pheromone in most aphid species. annualreviews.orgresearchgate.netresearchgate.net When attacked by predators, aphids release (E)-β-farnesene to warn nearby conspecifics, causing them to disperse. researchgate.netresearchgate.net This same compound, however, can act as a kairomone, a chemical signal that benefits the receiver, by attracting natural enemies of the aphids, such as the predator hoverfly Eupeodes corollae. nih.govnih.gov

Various isomers of 3,5-dodecadienyl acetate (B1210297) serve as sex pheromones for several species of moths. For example, (3E,5Z)-3,5-dodecadienyl acetate is the primary component of the female sex pheromone of the leafroller moth Bonagota cranaodes, a significant pest of apple orchards. scielo.brresearchgate.nettandfonline.com Similarly, (3E,5Z)-3,5-tetradecadienyl acetate is a major component of the sex attractant pheromone for the moth Recurvaria leucatella. researchgate.net The black carpet beetle, Attagenus megatoma, uses (3E,5Z)-3,5-tetradecadienoic acid as its sex attractant pheromone. researchgate.net

Table 2: Examples of Dodecatriene Derivatives as Insect Pheromones

Compound Name Insect Species Function
(E)-β-farnesene Most aphid species Alarm pheromone
(3E,5Z)-3,5-Dodecadienyl acetate Bonagota cranaodes (leafroller moth) Sex pheromone
(3E,5Z)-3,5-Tetradecadienyl acetate Recurvaria leucatella (moth) Sex pheromone

The marine environment is a rich source of structurally diverse natural products, and dodecatriene derivatives have been isolated from various marine organisms. nih.govresearchgate.net These compounds are part of the complex secondary metabolism of marine life and can exhibit a range of biological activities. mdpi.comrsc.org For instance, diterpenes, which are composed of four isoprene (B109036) units and can include dodecatriene structures, are found in marine fungi, animals, and plants. mdpi.com While specific examples of 1,3,5-dodecatriene itself are less commonly reported, the broader class of terpenoids, including sesquiterpenes like farnesene (B8742651), are known constituents of marine organisms. mdpi.comresearchgate.net The unique chemical structures of these marine-derived compounds have attracted significant interest for their potential applications. mdpi.com

Elucidation of Biosynthetic Pathways and Enzymes

The biosynthesis of dodecatriene derivatives is a testament to the precision of enzymatic control over chemical reactions. These pathways generate specific isomers of these compounds, which is critical for their biological function.

Dodecatriene derivatives, particularly sesquiterpenes like farnesene, are synthesized through the isoprenoid pathway. researchgate.netashs.org This fundamental metabolic pathway produces a vast array of natural products. creative-proteomics.commit.edu The biosynthesis begins with the formation of five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netcreative-proteomics.com

The synthesis of these precursors can occur through two main pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, found in bacteria and plant plastids. creative-proteomics.com In the MVA pathway, acetyl-CoA is converted to HMG-CoA and then to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. researchgate.netcreative-proteomics.com

IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP; C10), and a further condensation with another IPP molecule yields farnesyl pyrophosphate (FPP; C15). researchgate.netcreative-proteomics.com FPP is the direct precursor to sesquiterpenes. researchgate.netashs.org The conversion of FPP to α-farnesene is catalyzed by a single enzyme, a sesquiterpene synthase, which facilitates a deprotonation reaction. ashs.org

The biological activity of dodecatriene derivatives is highly dependent on their specific stereochemistry. Enzymes exert strict control over the geometry of the double bonds formed during biosynthesis. chemistryschool.net For example, the synthesis of the (3E,5Z)-3,5-dodecadienyl acetate pheromone requires precise stereochemical control to produce the correct E and Z configuration of the double bonds. scielo.br

Enzymatic synthesis offers a high degree of stereoselectivity that is often difficult to achieve through conventional chemical synthesis. wustl.edu The enzymes involved, such as terpene synthases, have active sites that orient the substrate (e.g., FPP) in a specific conformation, leading to the formation of a particular stereoisomer. ashs.org This control is crucial, as different isomers can elicit different or no biological responses. For instance, in the case of the Recurvaria leucatella moth, only the (3E,5Z)-3,5-tetradecadienyl acetate isomer was found to be attractive to males, with other geometrical isomers having no effect. researchgate.net The development of biocatalytic methods that utilize these enzymes is a growing area of research, aiming to produce these complex molecules with high purity and yield. rsc.orgnih.gov

Ecological Roles and Chemical Ecology of Dodecatriene Pheromones

Dodecatrienes and their related isomers are significant semiochemicals, acting as pheromones that mediate critical ecological interactions across various taxa, from insects to mammals and plants. These compounds are integral to behaviors such as alarm signaling, mate attraction, and trail following. Their specific function is often determined by their isomeric structure and the ecological context in which they are released. frontiersin.orgscielo.br

A prominent example is (E)-β-farnesene, a dodecatriene derivative that serves as a multi-functional chemical signal. annualreviews.orgnih.gov In numerous aphid species, it is the primary component of the alarm pheromone, released from the cornicles upon attack by a predator. uliege.betum.de This signal prompts nearby aphids to cease feeding and disperse, increasing their chances of survival. tum.de This ecological role has been documented in over 41 aphid species. uliege.be Interestingly, this same compound can induce the production of winged offspring (alates) in aphids, which facilitates dispersal from crowded or threatened host plants. tum.de

The chemical ecology of dodecatrienes extends to complex tritrophic (three-level) interactions involving plants, herbivores, and their natural enemies. annualreviews.orgcolab.ws When attacked by herbivores like caterpillars or aphids, many plants release (E)-β-farnesene as part of their induced defense mechanism. annualreviews.orgresearchgate.net This plant-produced pheromone acts as a kairomone, a chemical signal that benefits the receiver, by attracting predators and parasitoids of the herbivore, such as lady beetles, lacewings, and parasitic wasps. uliege.beresearchgate.net This demonstrates a remarkable case of chemical convergence, where plants have evolved to synthesize an insect pheromone to recruit "bodyguards." annualreviews.orgagriscigroup.us Some plants, like certain wild potato species, constitutively release (E)-β-farnesene from glandular trichomes to repel aphids directly. uliege.be

In social insects like termites, dodecatriene derivatives are crucial for communication. frontiersin.orgfrontiersin.org Specifically, (Z,Z,E)-3,6,8-dodecatrien-1-ol is a common sex-pairing pheromone used by many termite species, typically released by females to attract males during mating flights. frontiersin.orgscielo.brfrontiersin.org The composition of the pheromone blend can be species-specific; for instance, Cornitermes bequaerti uses only (Z,Z,E)-3,6,8-dodecatrien-1-ol, while Cornitermes cumulans uses a mixture of this compound and (E)-nerolidol. frontiersin.org This demonstrates pheromonal parsimony, where the same core compound is used across different species, sometimes with additional molecules to ensure species specificity. scielo.br

Dodecatriene derivatives also play roles in other insect orders. The sesquiterpene caparratriene, found in the paracloacal gland secretions of alligators, is also utilized by Hymenoptera. ontosight.ai This compound is believed to be involved in plant defense signaling and may have pheromonal functions in the insects that use it. ontosight.ai In moths, dodecadienol compounds, which are structurally related to dodecatrienes, are famous as sex pheromones. For example, (E,E)-8,10-dodecadien-1-ol, known as codlemone, is the primary sex pheromone released by the female codling moth (Cydia pomonella) to attract males. ontosight.aibiologists.comresearchgate.net The specificity of this chemical signal is vital for reproductive isolation and is a cornerstone of its use in pest management through mating disruption. researchgate.netnih.gov

Table 1: Examples of Dodecatriene Derivatives and their Ecological Roles

Compound Name Chemical Formula Role Organism(s) Key Finding Citation(s)
(E)-β-Farnesene C₁₅H₂₄ Alarm Pheromone Aphids (e.g., Myzus persicae, Acyrthosiphon pisum) Triggers dispersal and dropping behavior in response to predation. annualreviews.orguliege.betum.de
(E)-β-Farnesene C₁₅H₂₄ Kairomone Aphid predators (e.g., Lady beetles, Lacewings) Attracts natural enemies to aphid-infested plants. uliege.beresearchgate.net
(E)-β-Farnesene C₁₅H₂₄ Plant Defense Signal Various plants (e.g., wild potato, corn) Released by plants upon herbivory to attract predators and repel aphids. annualreviews.orguliege.be
(Z,Z,E)-3,6,8-Dodecatrien-1-ol C₁₂H₂₀O Sex Pheromone Termites (e.g., Cornitermes, Odontotermes) Used as a common sex-pairing attractant, often in species-specific blends. frontiersin.orgfrontiersin.org
(E,E)-8,10-Dodecadien-1-ol (Codlemone) C₁₂H₂₂O Sex Pheromone Codling Moth (Cydia pomonella) Primary female-produced pheromone that attracts males for mating. ontosight.airesearchgate.netpherobase.com
Caparratriene C₁₅H₂₄ Pheromone (putative) / Defense Hymenoptera / Alligatoridae Found in insect and reptile secretions; also involved in plant defense. ontosight.ai

Applications of 1,3,5 Dodecatriene in Advanced Materials and Catalysis

Utilization in Polymer Science and Engineering

In the realm of polymer science and engineering, 1,3,5-dodecatriene serves as a valuable building block for the development of advanced polymeric materials. sjtu.edu.cnuomustansiriyah.edu.iqenpress-publisher.com Its conjugated system allows it to participate in various polymerization reactions, leading to polymers with tailored properties.

Monomers for Specialty Polymers and Copolymers

This compound can function as a monomer in the synthesis of specialty polymers and copolymers. sigmaaldrich.comspecificpolymers.compolymersource.ca Monomers are the fundamental repeating units that constitute a polymer chain, and their chemical nature dictates the final properties of the material. essentialchemicalindustry.org The incorporation of the dodecatriene unit into a polymer backbone can introduce specific functionalities and characteristics.

For instance, the long hydrocarbon chain of dodecatriene can enhance the hydrophobicity and flexibility of the resulting polymer. The conjugated triene system provides sites for post-polymerization modification, allowing for the introduction of various functional groups. This versatility makes this compound a candidate for the development of polymers for specialized applications, such as in coatings, adhesives, and as additives to modify the properties of other polymers. gelest.comresearchgate.net

The table below provides a general overview of how different monomer characteristics can influence polymer properties, which is relevant to the potential use of this compound.

Monomer CharacteristicInfluence on Polymer Properties
Chain LengthAffects flexibility, solubility, and melting point.
Functional GroupsDetermine chemical reactivity, polarity, and intermolecular forces.
ConjugationCan impart color, conductivity, and specific reactivity.
StereochemistryInfluences crystallinity, mechanical strength, and thermal properties. uomustansiriyah.edu.iq

This table provides a generalized summary of monomer-property relationships in polymer science.

Crosslinking Agents in Responsive Materials

The multiple double bonds in this compound make it a suitable candidate for use as a crosslinking agent in the creation of responsive, or "smart," materials. mdpi.com Crosslinking is a process that connects polymer chains, forming a three-dimensional network structure. mdpi.com This network formation is crucial for the development of materials like hydrogels, which can exhibit significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.govresearchgate.net

When incorporated into a polymer matrix, the double bonds of this compound can react to form covalent bonds with adjacent polymer chains, effectively "linking" them together. The density and nature of these crosslinks can be controlled to tune the swelling behavior, mechanical strength, and responsiveness of the material. For example, in a hydrogel, the degree of crosslinking will determine how much water the gel can absorb and how it will respond to changes in its environment. nih.gov

Ligand Design in Organometallic Catalysis

The conjugated π-system of this compound makes it an effective ligand in organometallic catalysis. numberanalytics.comstanford.edu Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. numberanalytics.com The electronic and steric properties of the ligands play a crucial role in determining the activity and selectivity of the catalyst. numberanalytics.comyorku.ca

Ruthenium-Based Catalysts with Dodecatriene Ligands

Ruthenium complexes are widely used as catalysts in a variety of organic transformations. mdpi.comrsc.org The coordination of this compound to a ruthenium center can create catalysts with unique properties. For example, the complex dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) has been investigated as a catalyst precursor. americanelements.comresearchgate.net The dodecatriene ligand in such complexes can influence the steric environment around the metal center and modulate its electronic properties, thereby affecting the catalyst's performance in reactions such as metathesis and hydrogenation. americanelements.comresearchgate.net

Research in this area focuses on synthesizing and characterizing these ruthenium-dodecatriene complexes and evaluating their catalytic activity in various reactions. The goal is to develop more efficient and selective catalysts for important chemical processes. rsc.orgdiva-portal.org

Development of New Catalytic Systems

The versatility of this compound as a ligand extends to the development of new and improved catalytic systems beyond just ruthenium. beilstein-journals.orgfrontiersin.org By modifying the structure of the dodecatriene ligand or by using different transition metals, chemists can fine-tune the properties of the resulting catalyst to achieve specific outcomes in a chemical reaction. beilstein-journals.org This approach is central to the field of catalyst design, where the goal is to create highly active and selective catalysts for targeted applications. numberanalytics.com The development of novel catalysts is crucial for advancing sustainable chemical synthesis and enabling the production of complex molecules with high efficiency. eurekalert.org

Precursor in Fine Chemical Synthesis

This compound serves as a valuable precursor in the synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities. curiaglobal.com Its conjugated diene system allows it to participate in a variety of chemical transformations, making it a versatile starting material for the construction of more complex molecules. nih.gov For example, it can undergo Diels-Alder reactions, a powerful tool in organic synthesis for the formation of six-membered rings. The specific stereochemistry of the double bonds in this compound can influence the stereochemical outcome of these reactions.

The ability to use this compound as a building block is important for the synthesis of various organic compounds, potentially including pharmaceuticals, agrochemicals, and specialty materials. juniperpublishers.comorganic-chemistry.org The development of efficient synthetic routes starting from readily available precursors like this compound is a key focus in modern organic chemistry. mdpi.com

Future Perspectives and Emerging Research Avenues for 1,3,5 Dodecatriene

Rational Design of Next-Generation Synthetic Strategies

The synthesis of conjugated polyenes like 1,3,5-dodecatriene has traditionally been a complex endeavor. chinesechemsoc.org However, modern synthetic chemistry is moving towards more efficient and elegant solutions. The rational design of next-generation synthetic strategies is paramount for advancing the applications of this compound.

Key approaches in modern synthesis include:

Transition Metal Catalysis: Techniques like palladium-catalyzed cross-coupling reactions are emerging as a primary method for the stereoselective synthesis of conjugated dienes and polyenes. nih.gov For instance, a one-pot palladium-catalyzed oxidative coupling-carbocyclization cascade reaction has been developed for creating cross-conjugated polyenes. acs.orgdiva-portal.org This method offers high regio- and stereoselectivity. acs.orgdiva-portal.org

Catalytic Dienylation: This strategy allows for the direct installation of the unsaturated four-carbon atom units that form conjugated π-systems. nih.gov

Alkene and Alkyne Trimerization: Cationic rhodium catalysis can be used to synthesize (E,E)-trienes from acetylene (B1199291) and simple alkenes. chinesechemsoc.org This method is notable for its high step economy and compatibility with various functional groups. chinesechemsoc.org

Wittig Reaction and Cross-Coupling: While traditional, these methods are still relevant, though they often involve lower atom and step economy due to the need for pre-synthesized starting materials. chinesechemsoc.org

Future synthetic strategies will likely focus on improving atom economy, reducing the number of synthetic steps, and enhancing stereoselectivity. chinesechemsoc.org

Integration of Computational and Experimental Methodologies for Complex Systems

The synergy between computational and experimental methods is revolutionizing the study of conjugated systems like this compound. acs.orgsapub.org This integrated approach provides a deeper understanding of molecular structure, properties, and reactivity. numberanalytics.com

Computational tools are being leveraged to:

Predict Spectroscopic Properties: Computational chemistry can accurately predict UV-Vis absorption spectra, providing insights into the electronic structure and transitions of conjugated molecules. sapub.orgnumberanalytics.com For example, the strong absorption of trienes around 270-280 nm is a direct result of the delocalization of pi electrons across the conjugated system, a phenomenon that can be modeled computationally. fiveable.me

Elucidate Reaction Mechanisms: Molecular and quantum mechanics simulations can support experimental findings by detailing the energetics and pathways of chemical reactions. researchgate.net

Optimize Molecular Geometries: Finding the lowest energy state of a molecule helps in understanding its reaction behavior. soton.ac.uk

Experimental techniques provide crucial validation for computational models:

Spectroscopy: UV-Visible absorbance and fluorescence spectra are measured to compare with computational predictions. sapub.org

X-Ray Diffraction and NMR: These techniques provide detailed information about the solid-state structure and molecular interactions. americanpharmaceuticalreview.com

The future will likely see increased use of machine learning and artificial intelligence to analyze complex spectral data and predict molecular properties with even greater accuracy. numberanalytics.com

Green Chemistry Principles in Dodecatriene Production and Transformation

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. yale.edu The production and transformation of this compound are no exception, with a focus on creating more sustainable processes. 3ds.comipoint-systems.com

The twelve principles of green chemistry provide a framework for this transition:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comopcw.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comopcw.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. sigmaaldrich.comopcw.org

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. sigmaaldrich.comopcw.org

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous. sigmaaldrich.comopcw.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure where possible. sigmaaldrich.comacs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. sigmaaldrich.comopcw.org

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided. sigmaaldrich.comacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.comopcw.org

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. sigmaaldrich.comacs.org

Real-time analysis for Pollution Prevention: Analytical methodologies should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances. sigmaaldrich.comopcw.org

Inherently Safer Chemistry for Accident Prevention: Substances used in a chemical process should be chosen to minimize the potential for chemical accidents. sigmaaldrich.comopcw.org

In the context of dodecatriene, this means a shift towards catalytic processes, the use of renewable starting materials, and the design of energy-efficient synthetic routes. epa.govgreencabinetsource.org

Exploration of Undiscovered Biological Functions and Applications

While some biological activities of dodecatriene derivatives have been identified, there is a vast potential for discovering new functions and applications. innovareacademics.in The conjugated triene motif is present in many natural products with significant biological activity. nih.govfiveable.me

Current research has pointed to potential roles in:

Anti-inflammatory activity: A derivative, (6E)-7,11-Dimethyl-3-methylene-1,6,10-dodecatriene, has shown anti-inflammatory properties. biosynth.com

Insecticidal and Antimicrobial Effects: Some dodecatriene compounds have demonstrated efficacy as insecticides and in controlling the growth of bacteria and fungi. smujo.id

Lipid Metabolism: Certain dodecatriene derivatives are involved in lipid transport and metabolism. foodb.ca

Future research will likely involve:

In silico molecular docking: To predict interactions with biological targets and understand molecular mechanisms. researchgate.net

In vitro assays: To empirically test for biological activities like antioxidant and antidiabetic properties. researchgate.net

Metabolomics studies: To understand the role of dodecatrienes in complex biological systems and their potential impact on health and disease. mdpi.com

Advanced Characterization Techniques for Complex Dodecatriene Systems

The characterization of complex systems involving this compound requires a suite of advanced analytical techniques to probe their structure, composition, and properties at various scales. americanpharmaceuticalreview.comlabmanager.com

Spectroscopic and Microscopic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for identifying and quantifying volatile compounds in a mixture. researchgate.netresearchgate.net Comprehensive two-dimensional GC (GC × GC) offers enhanced separation for complex samples. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about molecular structure and connectivity. Advanced techniques like 13C-2D-INADEQUATE can be used to determine carbon-carbon connectivity in complex mixtures. acs.orgacs.org

Vibrational Spectroscopy (IR and Raman): These techniques probe the vibrational modes of molecules, offering insights into functional groups and the state of components. americanpharmaceuticalreview.comcore.ac.uk Raman microscopy can be used for spatially resolved chemical analysis. americanpharmaceuticalreview.com

Electron Microscopy (SEM and TEM): These methods provide high-resolution images of material morphology. thermofisher.comrsc.org When coupled with spectroscopic techniques like energy-dispersive X-ray spectroscopy (EDS), they can provide elemental composition. thermofisher.com

The combination of these techniques allows for a comprehensive understanding of dodecatriene systems, from the molecular level to the macroscopic scale. americanpharmaceuticalreview.comrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.